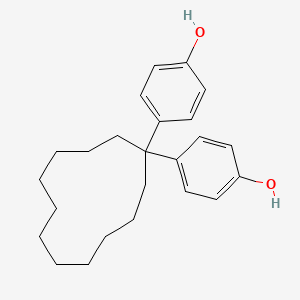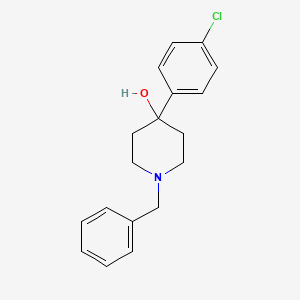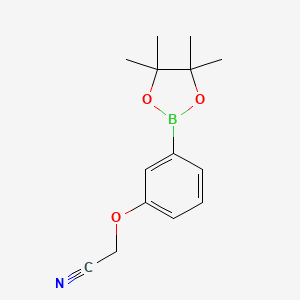
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile
Descripción general
Descripción
“2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile” is a chemical compound. It is commonly used in the preparation of pharmaceuticals and chemical intermediates . It may also be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Synthesis Analysis
The synthesis of this compound involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used as a reagent to borylate arenes .Chemical Reactions Analysis
This compound is involved in borylation reactions, particularly at the benzylic C-H bond of alkylbenzenes. This reaction occurs in the presence of a palladium catalyst, resulting in the formation of pinacol benzyl boronate .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 43 °C/50 mmHg and a refractive index of 1.40 . It is a liquid at 20°C and should be stored at 0-10°C .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound and its derivatives have been synthesized and characterized for their structural properties through techniques like spectroscopy (FT-IR, NMR, MS) and X-ray diffraction. These methods help in determining the molecular structure and physical properties (Wu et al., 2021).
Reaction Studies
- Research has explored the reactions of similar compounds, leading to the formation of various products like 2-oxazolines. The yield of these reactions depends on the substituent nature on the boron atom in the starting cyclic boric ester, indicating the compound's reactivity and potential in synthesis (Kuznetsov et al., 2001).
Molecular and Crystallographic Analysis
- Detailed molecular and crystallographic analyses using density functional theory (DFT) have been performed on this compound and related derivatives. Such studies are crucial in understanding the electronic properties and potential applications in materials science (Huang et al., 2021).
Applications in Organic Electronics
- Some derivatives of this compound have been utilized in organic electronics. For example, the synthesis and characterization of materials for luminescent properties and potential applications in light-emitting devices have been explored (Fischer et al., 2013).
Potential in Medicinal Chemistry
- Although specific studies on the direct application of this compound in medicinal chemistry are limited, related compounds have been investigated for their biological activities, such as anticancer properties (Ahmed et al., 2018).
Catalytic and Synthetic Applications
- The compound and its derivatives have been used as intermediates in various synthetic pathways, such as the preparation of boron-containing phthalazin-1(2H)-one derivatives, highlighting its utility in advanced organic syntheses (Das et al., 2011).
Safety And Hazards
This compound is highly flammable and produces flammable gases when it comes into contact with water . It should be stored in a dry place in a sealed container .
Relevant Papers The relevant papers for this compound include those that discuss its synthesis and use in borylation reactions . Unfortunately, the specific details of these papers are not available in the search results.
Propiedades
IUPAC Name |
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)11-6-5-7-12(10-11)17-9-8-16/h5-7,10H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROXVQHBOYMKPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592137 | |
| Record name | [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile | |
CAS RN |
936250-18-9 | |
| Record name | [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



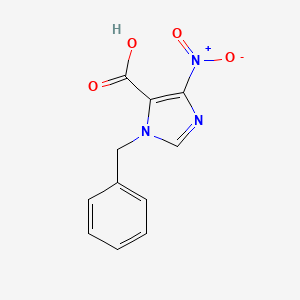
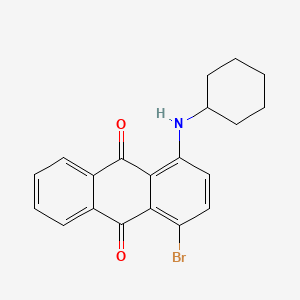
![3-Oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B1602250.png)
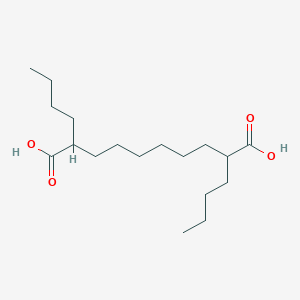
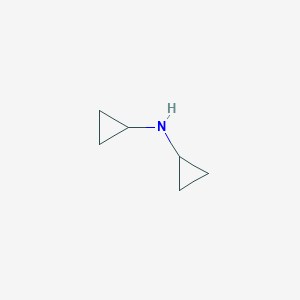
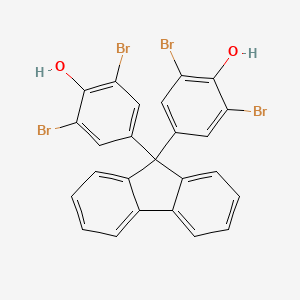
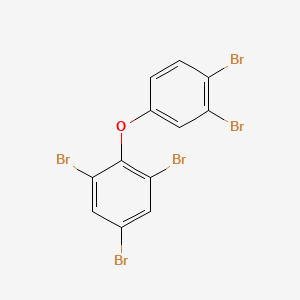
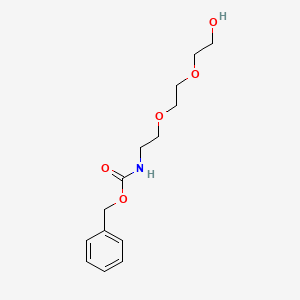
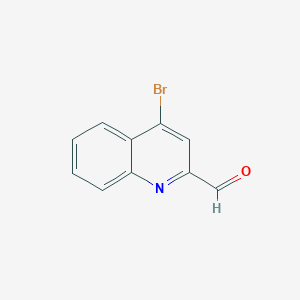
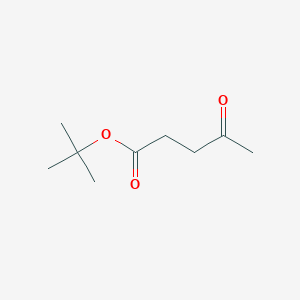
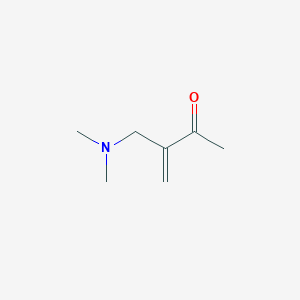
![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B1602264.png)
